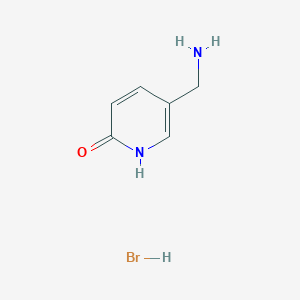

5-(Aminomethyl)pyridin-2(1H)-one hydrobromide

CAS No.: 1159822-18-0

Cat. No.: VC3372280

Molecular Formula: C6H9BrN2O

Molecular Weight: 205.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1159822-18-0 |

|---|---|

| Molecular Formula | C6H9BrN2O |

| Molecular Weight | 205.05 g/mol |

| IUPAC Name | 5-(aminomethyl)-1H-pyridin-2-one;hydrobromide |

| Standard InChI | InChI=1S/C6H8N2O.BrH/c7-3-5-1-2-6(9)8-4-5;/h1-2,4H,3,7H2,(H,8,9);1H |

| Standard InChI Key | OQEHAINYNYLGFF-UHFFFAOYSA-N |

| SMILES | C1=CC(=O)NC=C1CN.Br |

| Canonical SMILES | C1=CC(=O)NC=C1CN.Br |

Introduction

Chemical Identity and Properties

5-(Aminomethyl)pyridin-2(1H)-one hydrobromide is a pyridine derivative with significant importance in pharmaceutical research and organic synthesis. The compound is characterized by a planar pyridine ring structure with a lactam functionality at the 2-position and an aminomethyl group at the 5-position, forming a hydrobromide salt. This salt formation enhances the compound's stability and solubility in various solvents, making it valuable for laboratory applications.

Basic Chemical Information

The fundamental chemical data for 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide is presented in Table 1, providing essential information for researchers and chemists working with this compound.

| Parameter | Value |

|---|---|

| CAS Number | 1159822-18-0 |

| Molecular Formula | C₆H₉BrN₂O |

| Molecular Weight | 205.05 g/mol |

| IUPAC Name | 5-(aminomethyl)-1H-pyridin-2-one;hydrobromide |

| Standard InChI | InChI=1S/C6H8N2O.BrH/c7-3-5-1-2-6(9)8-4-5;/h1-2,4H,3,7H2,(H,8,9);1H |

| Standard InChIKey | OQEHAINYNYLGFF-UHFFFAOYSA-N |

| SMILES | C1=CC(=O)NC=C1CN.Br |

| Canonical SMILES | C1=CC(=O)NC=C1CN.Br |

| PubChem Compound ID | 46738115 |

Structural Characteristics

The molecular structure of 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide features a planar pyridine ring with a carbonyl group at the 2-position forming a lactam structure. The aminomethyl group extends outward from the 5-position of the ring, creating potential for hydrogen bonding interactions. This structural arrangement contributes to the compound's reactivity profile and its applications in synthetic chemistry.

The hydrobromide salt formation occurs through protonation of the primary amine group, resulting in an ammonium bromide salt. This ionic form significantly improves the compound's water solubility compared to the free base, making it more suitable for various research applications requiring aqueous solutions.

Synthesis and Preparation Methods

The synthesis of 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide typically involves multiple chemical steps to introduce the aminomethyl group at the specific 5-position of the pyridine ring.

Applications in Research

5-(Aminomethyl)pyridin-2(1H)-one hydrobromide serves as an important compound in several research areas, particularly in pharmaceutical development and synthetic organic chemistry.

Role in Synthetic Chemistry

As a versatile intermediate in organic synthesis, 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide offers multiple reactive sites for chemical modifications:

-

The primary amine group can undergo various transformations including acylation, alkylation, and reductive amination reactions

-

The lactam moiety provides opportunities for further functionalization

-

The pyridine ring can participate in various aromatic substitution reactions

These characteristics make the compound valuable as a building block for the synthesis of more complex molecular structures with potential applications in medicinal chemistry and materials science.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume